ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
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Overview
Description
Ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a hexafluoropropyl group
Preparation Methods
The synthesis of ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4,6-dimethoxypyrimidine: This involves the reaction of appropriate starting materials under controlled conditions to introduce methoxy groups at the 4 and 6 positions of the pyrimidine ring.
Introduction of the hexafluoropropyl group: This step involves the reaction of the intermediate with a hexafluoropropylating agent under suitable conditions.
Formation of the carbamate: The final step involves the reaction of the intermediate with ethyl isocyanate to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or other substituents are replaced by different nucleophiles.
Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
Ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate can be compared with other similar compounds, such as:
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has a phenyl group instead of the hexafluoropropyl group, leading to different chemical and biological properties.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a different substitution pattern on the pyrimidine ring and different functional groups, resulting in distinct applications and activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexafluoropropyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N4O4/c1-4-26-9(23)22-10(11(13,14)15,12(16,17)18)21-8-19-6(24-2)5-7(20-8)25-3/h5H,4H2,1-3H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJPOXOAJGRKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC(=CC(=N1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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